molecular formula C10H7ClN4O3 B1457501 N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide CAS No. 1535430-29-5

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide

Cat. No.: B1457501
CAS No.: 1535430-29-5
M. Wt: 266.64 g/mol
InChI Key: IWZNJTIMHHDDCU-UHFFFAOYSA-N
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Description

“N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C12H6ClN5O8 and a molecular weight of 383.663 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H6ClN5O8 . Unfortunately, more detailed structural information is not available.

Scientific Research Applications

Synthesis of Complex Molecules

Compounds with imidazole and carboxamide functionalities, similar to "N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide," are often used as intermediates in the synthesis of complex organic molecules. For instance, imidazole derivatives have been synthesized through various methods, including reductive cyclization processes that involve nitrophenyl precursors similar to the compound (Bhaskar et al., 2019). Such methods are crucial in medicinal chemistry for creating new drugs and in materials science for developing novel materials with specific properties.

Biological Activity Studies

Imidazole and carboxamide groups are commonly found in biologically active molecules. Research on similar compounds has shown a range of biological activities, including antitumor, antimicrobial, and anticonvulsant effects. For example, certain imidazole derivatives have been evaluated for their anticonvulsant activity, with compounds showing promise against seizures induced by maximal electroshock (Aktürk et al., 2002). Although the specific activities of "this compound" have not been detailed, its structural similarity to these compounds suggests potential for biological applications.

Photophysical and Chemiluminescent Properties

Compounds containing imidazole rings and specific functional groups like carboxamides can exhibit interesting photophysical properties. Studies have shown that such compounds can demonstrate fluorescence and chemiluminescence, which are valuable for applications in sensing, imaging, and as probes in biological systems (Ghaemy & Nasab, 2011). The presence of a nitro group in the compound may further influence these properties, making it a candidate for research in photophysical studies.

Material Science Applications

Imidazole derivatives with carboxamide functionalities can also find applications in material science, particularly in the synthesis of polymers and coatings with specific properties such as thermal stability, solubility in organic solvents, and mechanical strength. The incorporation of such units into polymers can lead to materials with unique properties suitable for advanced applications (Wang et al., 2021).

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZNJTIMHHDDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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